Acetanilide-d8 is a deuterated derivative of acetanilide, which is an organic compound with the molecular formula C₈H₉NO. It serves as a valuable tool in various scientific research applications, particularly in NMR spectroscopy due to its isotopic labeling. Acetanilide itself is known as N-phenylacetamide and was historically used as an analgesic and antipyretic agent before being largely replaced by safer alternatives like paracetamol (acetaminophen) due to its adverse effects, including methemoglobinemia and other toxicities .
The structure of acetanilide-d8 features a phenyl group attached to an amide functional group, where the hydrogen atoms are replaced by deuterium atoms. This modification enhances its stability and alters its chemical behavior, making it useful in various chemical and biological studies.
The isotopic substitution affects the kinetic isotope effects, which can provide insights into reaction pathways and mechanisms.
Acetanilide-d8 can be synthesized through several methods:
These methods ensure that the hydrogen atoms are replaced with deuterium atoms without significantly altering the compound's structure.
Acetanilide-d8 finds applications primarily in:
Interaction studies involving acetanilide-d8 focus on understanding how deuteration influences molecular interactions. This includes studying binding affinities with proteins or enzymes where the presence of deuterium may alter the interaction dynamics compared to non-deuterated compounds. Such studies are crucial for drug design and understanding biological mechanisms at a molecular level.
Acetanilide-d8 shares similarities with various other compounds within the amide functional group. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetanilide | C₈H₉NO | Non-deuterated form; historical analgesic use |
Paracetamol | C₈H₉NO₂ | Major metabolite of acetanilide; safer analgesic |
N-Methylacetanilide | C₉H₁₁NO | Methyl group addition; altered solubility properties |
Phenacetin | C₈H₁₀N₂O | Less toxic alternative; banned due to carcinogenicity |
Aniline | C₆H₅NH₂ | Parent compound; known carcinogen |
Acetanilide-d8's uniqueness lies in its isotopic labeling, which provides significant advantages in analytical chemistry over its non-deuterated counterparts while retaining similar chemical reactivity characteristics.
Transition metal catalysts have revolutionized the deuteration of aromatic compounds, enabling efficient incorporation of deuterium atoms under mild conditions. For Acetanilide-d8, palladium, platinum, and iridium-based systems have shown remarkable efficacy.
A breakthrough method employs palladium complexes with N,N-bidentate ligands containing N-acylsulfonamide groups. This protocol uses deuterium oxide (D2O) as the deuterium source, achieving high incorporation levels (up to DTotal = 4.22) in electron-rich and electron-poor arenes. The reversible C–H activation mechanism ensures functional group tolerance, allowing deuteration of complex substrates like pharmaceutically relevant motifs. For example, anisole derivatives and ketone-containing arenes undergo deuteration at meta and para positions without significant side reactions.
Platinum on carbon (Pt/C) and iridium nanoparticles facilitate room-temperature deuteration using D2O and isopropanol (i-PrOH) as cosolvents. This system generates hydrogen in situ via alcohol dehydrogenation, activating the catalyst for H/D exchange. For Acetanilide-d8, concurrent use of Pt/C and Ir/C enhances deuteration efficiency, particularly in sterically hindered positions. Iridium nanoparticles also enable ortho-selective deuteration of anilines without ring reduction, leveraging noncovalent interactions between substrates and catalysts.
Catalyst | Conditions | Yield (%) | Deuterium Incorporation |
---|---|---|---|
Pd/N-acylsulfonamide | D2O, 100°C | 85–95 | DTotal = 3.5–4.2 |
Pt/C | i-PrOH/D2O, RT | 70–80 | DTotal = 3.8–4.0 |
Ir nanoparticles | D2O, 55–80°C | 75–90 | ortho-D = 90–95% |
Density Functional Theory calculations have provided detailed insights into the structural parameters of acetanilide and its deuterated analog, acetanilide-d8 [1]. Comprehensive computational investigations using multiple DFT methods have revealed systematic variations in bond lengths upon deuterium substitution, with significant implications for understanding the intrinsic molecular geometry versus crystal packing effects.
Bond Length Analysis Through Multiple DFT Methods
Computational studies employing various DFT functionals demonstrate remarkable consistency in predicting acetanilide structural parameters [1]. The M062x/6-31+G(d) method yields carbon-nitrogen bond lengths of 1.401 Å for the phenyl-nitrogen bond and 1.373 Å for the amide carbon-nitrogen bond, while the carbonyl carbon-oxygen bond length is calculated at 1.217 Å [1]. These values show excellent agreement across different basis sets, with the wB97X functional series providing slightly longer bond lengths of 1.413 Å and 1.372 Å for the respective carbon-nitrogen bonds [1].
Comparison with neutron diffraction data reveals that computational methods accurately reproduce experimental bond lengths within 0.005 Å for most structural parameters [1]. The most significant deviation occurs in the dihedral angle, where calculations predict a planar geometry (0.0°) while experimental structures show deviations up to 17.1°, indicating crystal packing influences on molecular conformation [1].
Deuterium Substitution Effects on Vibrational Properties
Quantum mechanical calculations demonstrate that deuterium isotope effects on bond lengths arise primarily from vibrational anharmonicity and zero-point energy differences [2] [3]. In formamide dimers, which serve as model systems for amide hydrogen bonding, deuterium substitution increases the equilibrium nitrogen-hydrogen bond length difference by 0.001 Å upon hydrogen bonding, representing a 16-22% increase relative to the non-hydrogen bonded case [2].
The magnitude of deuterium isotope effects on nitrogen-15 chemical shifts in backbone amides correlates directly with bond length variations, with calculated effects of approximately 0.1 parts per million attributed to the altered nitrogen-hydrogen/nitrogen-deuterium equilibrium bond length ratio [2] [3]. These effects demonstrate sensitivity to backbone conformation and hydrogen bonding geometry, making them valuable probes for structural analysis [3].
Primary and Secondary Kinetic Isotope Effects
Computational analysis of deuterium kinetic isotope effects in acetanilide-d8 reveals both primary and secondary contributions to the overall observed effects [4] [5]. Primary deuterium kinetic isotope effects, calculated using DFT methods, typically range from 1.4 to 4.2 for reactions involving direct carbon-hydrogen/carbon-deuterium bond breaking [4]. Secondary β-deuterium isotope effects, which do not involve direct bond breaking to the isotopic center, exhibit smaller magnitudes of approximately 1.40 per deuterium atom [6] [5].
The computational framework employs transition state theory combined with harmonic frequency calculations to predict isotope effects [7] [4]. These calculations require careful consideration of basis set effects, with triple- or quadruple-ζ quality basis sets recommended for accurate prediction of kinetic isotope effects, along with dispersion energy corrections and continuum solvent models for effective geometry optimization [7].
The interplay between crystal packing forces and intrinsic molecular geometry represents a fundamental challenge in understanding acetanilide-d8 structural behavior. Computational studies reveal significant discrepancies between gas-phase optimized geometries and experimental crystal structures, providing insights into the relative importance of intermolecular interactions versus inherent molecular preferences [1] [8].
Crystalline Environment Influences
Systematic analysis of acetanilide crystal structures demonstrates that molecular conformations in the solid state often deviate substantially from gas-phase minima [9]. Crystal packing forces can induce molecular strain up to 20 kilojoules per mole in single-component crystal structures, with crystallization frequently selecting high-energy conformers when they are more extended than lower-energy alternatives, allowing for greater intermolecular stabilization [8].
The dihedral angle between the phenyl ring and amide plane provides the most dramatic example of crystal packing influence. While DFT calculations consistently predict planar conformations with dihedral angles near 0°, experimental structures exhibit twists up to 55° in ortho-tert-butyl acetanilide derivatives [9]. This deviation is attributed exclusively to crystal environment effects rather than intrinsic molecular preferences [1].
Hydrogen Bonding Networks and Molecular Assembly
Three primary hydrogen bonding motifs dominate acetanilide crystal packing: amide-amide hydrogen bonds, molecular stacks, and hybrid arrangements combining both features [9]. These one-dimensional packing features govern the assembly of para-substituted acetanilides in particular, with amide-amide hydrogen bonded chains showing remarkable persistence across diverse substitution patterns [9].
The geometry of these hydrogen bonding networks directly influences deuterium isotope effects through modulation of vibrational frequencies and bond lengths [2]. Hydrogen bonding increases the anharmonicity of nitrogen-hydrogen stretching modes, resulting in altered nitrogen-hydrogen/nitrogen-deuterium equilibrium bond length ratios that contribute to observable isotope effects [2]. The contribution from increased anharmonicity falls off with the cosine of the nitrogen-hydrogen⋯oxygen bond angle, providing a geometric basis for predicting isotope effect magnitudes [2].
Computational Prediction of Crystal Structures
Crystal structure prediction methods successfully reproduce experimental packing arrangements for acetanilide derivatives, demonstrating that computational approaches can accurately model the balance between molecular strain and intermolecular stabilization [8] [10]. The crystallisability of conformers can be assessed using parameterized pseudo-energies related to molecular surface area, leading to dramatic improvements in predicting adopted conformations [8].
For porous organic cage compounds related to acetanilide structures, crystal energy landscapes reveal that small chemical changes lead to completely different packing arrangements and porosity properties [10]. These differences are not intuitively obvious from molecular structure alone, emphasizing the importance of computational approaches for materials design [10].
The conformational behavior of the amide group in acetanilide-d8 exhibits pronounced sensitivity to substituent effects, with electronic and steric factors governing rotational barriers and preferred geometries [11] [12]. Computational analysis reveals systematic relationships between substituent properties and amide bond rotation dynamics.
Electronic Effects on Amide Rotation Barriers
Para-substituted acetanilides demonstrate clear electronic control over amide conformational stability [11]. Electron-withdrawing substituents such as nitro groups decrease the carbon-nitrogen phenyl bond length to 1.401 Å while increasing the amide carbon-nitrogen bond length to 1.379 Å, reflecting reduced electron density at the nitrogen center [1]. Conversely, electron-donating groups like methoxy substituents exhibit the opposite trend, with carbon-nitrogen phenyl bonds of 1.411 Å and amide carbon-nitrogen bonds of 1.369 Å [1].
The correlation between amide carbonyl stretching frequencies and rotational barriers provides a quantitative relationship for characterizing conformational flexibility [11]. Density functional theory calculations at the B3LYP/6-31G(d,p) level demonstrate excellent linear dependence between barriers of rotation and frequency shifts, enabling prediction of conformational stability from spectroscopic measurements [11].
Steric Control of Conformational Preferences
Bulky substituents introduce significant steric clashes that destabilize planar amide conformations, leading to reduced rotational barriers [13]. The percent buried volume index quantifies steric hindrance effects, with progressively bulkier substituents increasing twist angles from 1.9° for hydrogen to 73.5° for tert-butyl groups [13]. This steric destabilization of planar conformations facilitates rotation around the carbon-nitrogen bond through both intermediate and transition state stabilization [13].
Ortho-substituted acetanilides exhibit particularly complex conformational behavior due to intramolecular hydrogen bonding interactions [9] [14]. Substituents capable of hydrogen bonding with the amide proton constrain the carbonyl group to lie approximately in the plane of the aromatic ring, with the angle between amide and ring planes increasing with solvent polarity [14].
Deuterium Effects on Conformational Dynamics
Deuterium substitution influences conformational equilibria through kinetic isotope effects on rotation processes [15] [16]. The conformational deuterium isotope effect permits sensitive experimental probing of conformational equilibria in acetanilide systems, with magnitudes ranging from 7.1 to 252.1 joules per mole depending on the heteroatom involved [15].
In acetanilide-d8 specifically, deuterium substitution at both the methyl and aromatic positions creates a complex interplay of isotope effects. Perdeuterated acetanilide shows slower solvation dynamics compared to normal acetanilide, attributed to the presence of intermolecular hydrogen bonding networks that are disrupted by deuterium substitution [16] [17].
The rotational barriers around both the amide carbon-nitrogen bond and the phenyl-nitrogen bond are modulated by deuterium substitution through altered vibrational frequencies and zero-point energies [12] [18]. Computational studies reveal that these effects are most pronounced when the deuterium atoms are positioned to influence the electronic distribution around the amide group, either through direct bonding interactions or through hyperconjugative effects [15].
Quantitative Structure-Property Relationships
The relationship between HOMO energy levels and rotational barriers provides a fundamental electronic basis for understanding substituent effects [13]. Electron-donating groups increase HOMO energies and corresponding rotational barriers, while electron-withdrawing groups have the opposite effect, confirming that electronic effects are key determinants of bond rotation dynamics [13].
Irritant